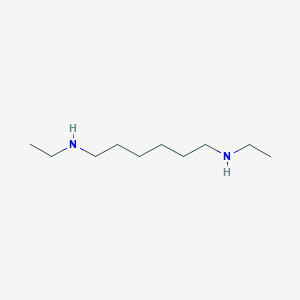

N,N'-Diethyl-1,6-diaminohexane

Description

Properties

IUPAC Name |

N,N'-diethylhexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2/c1-3-11-9-7-5-6-8-10-12-4-2/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQWVRMGQLAWMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCCCCNCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065349 | |

| Record name | 1,6-Hexanediamine, N,N'-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13093-05-5 | |

| Record name | N1,N6-Diethyl-1,6-hexanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13093-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Hexanediamine, N1,N6-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013093055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,6-hexanediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Hexanediamine, N1,N6-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Hexanediamine, N,N'-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-diethylhexamethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"N,N'-Diethyl-1,6-diaminohexane chemical properties"

An In-Depth Technical Guide to the Chemical Properties of N,N'-Diethyl-1,6-diaminohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Diethyl-1,6-diaminohexane is a difunctional secondary amine featuring a flexible six-carbon aliphatic backbone. This structure, with ethyl groups attached to the terminal nitrogen atoms, imparts specific chemical characteristics that make it a valuable building block in organic synthesis and polymer science. Unlike its primary diamine counterpart, 1,6-hexanediamine (hexamethylenediamine), the presence of the N-ethyl groups modifies its reactivity, basicity, and steric profile, offering unique advantages in various applications. This guide provides a comprehensive overview of its core chemical properties, reactivity, synthesis, and applications, grounded in established scientific principles.

Chemical Identity and Structure

Correctly identifying a chemical is the foundation of any scientific investigation. N,N'-Diethyl-1,6-diaminohexane is known by several names and is cataloged under various international identifiers.

-

IUPAC Name : N1,N6-diethylhexane-1,6-diamine

-

Common Synonyms : N,N'-Diethylhexamethylenediamine, 1,6-Bis(ethylamino)hexane[1]

-

CAS Registry Number : 13093-05-5[2]

-

Molecular Formula : C₁₀H₂₄N₂[1]

-

Molecular Weight : 172.32 g/mol [1]

The molecular structure consists of a central hexamethylene chain that provides flexibility, flanked by two secondary amine groups.

Caption: Workflow for Curing Epoxy Resin with a Diamine Agent.

Conclusion

N,N'-Diethyl-1,6-diaminohexane is a chemically versatile difunctional amine. Its properties—notably its strong nucleophilicity, flexible aliphatic backbone, and the steric and electronic effects of its N-ethyl substituents—make it a valuable component in synthetic chemistry. From creating specialty polymers with tailored properties to acting as a ligand in coordination chemistry, its utility is broad. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

- Benchchem. N,N'-Dimethyl-1,6-hexanediamine | High-Purity Reagent.

- Sigma-Aldrich. N,N'-Dimethyl-1,6-hexanediamine 98.

- ChemBK. 1,6-Diaminohexane.

- Tokyo Chemical Industry (India) Pvt. Ltd. N,N'-Diethyl-1,6-diaminohexane.

- PubChem. N,N-Diethylethylenediamine.

- The Good Scents Company. Hexamethylenediamine (CAS 124-09-4): Odor profile, Properties, & IFRA compliance.

- NOAA. N,N-DIETHYLETHYLENEDIAMINE - CAMEO Chemicals.

- PMC.

- Santa Cruz Biotechnology. N,N′-Diethyl-1,6-diaminohexane, CAS 13093-05-5.

- Carl ROTH.

- Wikipedia. Hexamethylenediamine.

- NIST. N,N'-Diethyl-1,6-hexanediamine - WebBook.

- Echemi.

- Sigma-Aldrich.

- Fisher Scientific.

- OpenStax adaptation. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.

Sources

"N,N'-Diethyl-1,6-diaminohexane CAS number 13093-05-5"

An In-depth Technical Guide to N,N'-Diethyl-1,6-diaminohexane

Abstract

N,N'-Diethyl-1,6-diaminohexane (CAS No. 13093-05-5) is a symmetrical secondary diamine that presents significant utility as a versatile building block and cross-linking agent in polymer chemistry and organic synthesis. Its structure, featuring a flexible six-carbon aliphatic chain capped by two nucleophilic ethylamino groups, imparts unique properties to the materials and molecules derived from it. This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. We will delve into the compound's physicochemical properties, present a robust analytical workflow for its characterization, outline a representative synthetic methodology, discuss its primary applications, and provide critical safety and handling protocols. The causality behind experimental choices is emphasized throughout to ensure both scientific integrity and practical applicability.

Core Molecular Profile and Physicochemical Properties

N,N'-Diethyl-1,6-diaminohexane, also known as 1,6-Bis(ethylamino)hexane, is a member of the polyamine family.[1] Its molecular structure is foundational to its chemical reactivity and physical characteristics. The two secondary amine groups provide sites for nucleophilic attack, hydrogen bonding, and salt formation, while the hexamethylene spacer offers conformational flexibility and influences the material properties of derived polymers.

Caption: 2D Structure of N,N'-Diethyl-1,6-diaminohexane.

A summary of its key properties is presented below, compiled from various chemical data sources.

| Property | Value | Source(s) |

| CAS Number | 13093-05-5 | [2][3][4][5] |

| Molecular Formula | C₁₀H₂₄N₂ | [2][3][4] |

| Molecular Weight | 172.31 g/mol | [2][3] |

| IUPAC Name | N¹,N⁶-diethylhexane-1,6-diamine | [5] |

| Synonyms | 1,6-Bis(ethylamino)hexane, N,N'-Diethylhexamethylenediamine | [1][2] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 228 °C | [6] |

| Purity | Typically >97% (GC) |

Synthesis and Purification: A Methodological Approach

While multiple synthetic routes are conceivable, a common and reliable laboratory-scale approach involves the direct N-alkylation of 1,6-diaminohexane. This method provides good control over the degree of substitution.

Principle of Synthesis: Nucleophilic Substitution The synthesis hinges on the nucleophilicity of the primary amine groups of 1,6-diaminohexane, which attack an ethylating agent, such as ethyl bromide or ethyl iodide. A non-nucleophilic base is required to scavenge the HBr or HI byproduct, preventing the protonation and deactivation of the starting diamine. The stoichiometry must be carefully controlled to favor disubstitution and minimize over-alkylation to the quaternary ammonium salt.

Sources

- 1. N,N'-Diethyl-1,6-diaminohexane | 13093-05-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. N,N'-DIETHYL-1,6-DIAMINOHEXANE CAS#: 13093-05-5 [amp.chemicalbook.com]

- 3. N,N'-Diethyl-1,6-hexanediamine [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. N,N'-Diethyl-1,6-diaminohexane 97.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 6. N,N'-Diethyl-1,6-diaminohexane | 13093-05-5 [sigmaaldrich.com]

An In-depth Technical Guide to N,N'-Diethyl-1,6-diaminohexane: Molecular Structure, Properties, and Analytical Characterization

This technical guide provides a comprehensive overview of N,N'-Diethyl-1,6-diaminohexane, a diamine of significant interest in polymer science and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular architecture, physicochemical properties, and a validated protocol for its characterization.

Introduction and Industrial Relevance

N,N'-Diethyl-1,6-diaminohexane, also known by its IUPAC name N,N'-Diethylhexane-1,6-diamine, is a symmetrically substituted aliphatic diamine. Its structure, featuring a flexible hexamethylene chain capped by two secondary amine groups, imparts unique properties that make it a valuable building block in various chemical applications. Primarily, it is utilized in the synthesis of polymers, including polyamides and polyurethanes, where it acts as a monomer or a curing agent. The ethyl substituents on the terminal nitrogens influence the reactivity and the physical properties of the resulting polymers, such as their flexibility, thermal stability, and solubility. Its applications extend to the preparation of epoxy resin compositions and photopolymeric resins[1].

Molecular Structure and Physicochemical Properties

The fundamental characteristics of N,N'-Diethyl-1,6-diaminohexane are dictated by its molecular structure. A thorough understanding of this structure is paramount for predicting its behavior in chemical reactions and for its effective application.

Molecular Formula and Weight

The chemical formula for N,N'-Diethyl-1,6-diaminohexane is C₁₀H₂₄N₂[2][3]. Based on this, the molecular weight can be calculated as follows:

-

Carbon (C): 10 atoms × 12.011 amu/atom = 120.11 amu

-

Hydrogen (H): 24 atoms × 1.008 amu/atom = 24.192 amu

-

Nitrogen (N): 2 atoms × 14.007 amu/atom = 28.014 amu

Total Molecular Weight: 172.316 amu

This value is consistent with the molecular weight of 172.31 g/mol provided by various chemical suppliers and databases[1][2][4].

Structural Representation

The structure of N,N'-Diethyl-1,6-diaminohexane consists of a central six-carbon aliphatic chain (hexane). A secondary amine group is attached to the first and sixth carbon atoms of this chain. Each nitrogen atom is further bonded to an ethyl group.

Caption: A typical workflow for the synthesis and characterization of N,N'-Diethyl-1,6-diaminohexane.

Conclusion

N,N'-Diethyl-1,6-diaminohexane is a versatile chemical intermediate with a well-defined molecular structure and predictable physicochemical properties. Its utility in polymer chemistry and organic synthesis is underscored by the need for reliable analytical methods to confirm its identity and purity. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this compound, ensuring both the quality of their starting materials and the integrity of their scientific outcomes.

References

-

National Institute of Standards and Technology (NIST). N,N'-Diethyl-1,6-hexanediamine. [Link]

Sources

"N,N'-Diethyl-1,6-diaminohexane safety and handling precautions"

An In-Depth Technical Guide to the Safety and Handling of N,N'-Diethyl-1,6-diaminohexane

Authored by: Gemini, Senior Application Scientist

Foreword: This guide is intended for researchers, scientists, and drug development professionals who handle N,N'-Diethyl-1,6-diaminohexane. The information herein is a synthesis of available safety data and established best practices for handling corrosive aliphatic amines. Given the limited publicly available, in-depth toxicological data for this specific compound, a conservative approach grounded in the principles of chemical safety for analogous compounds is strongly advised.

Chemical Identification and Physicochemical Properties

N,N'-Diethyl-1,6-diaminohexane is an aliphatic diamine with the chemical structure shown below. Understanding its physical properties is foundational to its safe handling, as these characteristics influence its behavior under various laboratory conditions.

Chemical Structure:

Key Identifiers and Properties:

| Property | Value | Source |

| IUPAC Name | N1,N6-diethylhexane-1,6-diamine | - |

| Synonyms | 1,6-Bis(ethylamino)hexane, N,N'-Diethylhexamethylenediamine | [1] |

| CAS Number | 13093-05-5 | |

| Molecular Formula | C10H24N2 | |

| Molecular Weight | 172.32 g/mol | [1] |

| Appearance | Colorless to light orange/yellow clear liquid | |

| Boiling Point | 228 °C | |

| Specific Gravity | 0.83 g/cm³ (at 20°C) | |

| Refractive Index | 1.45 | |

| Sensitivity | Air Sensitive | [1] |

The relatively high boiling point suggests that at room temperature, the vapor pressure is low, reducing the immediate inhalation hazard compared to more volatile amines. However, its classification as "Air Sensitive" necessitates specific storage and handling protocols to prevent degradation and the formation of potentially hazardous byproducts.[1]

Hazard Identification and GHS Classification

N,N'-Diethyl-1,6-diaminohexane is classified as a hazardous substance. The primary and most severe risk associated with this chemical is its corrosivity.

GHS Classification Summary:

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. | |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage. |

Source: Tokyo Chemical Industry (TCI) and Aaronchem Safety Information.[1]

2.1. The Causality of Corrosivity in Aliphatic Amines

The corrosive nature of N,N'-Diethyl-1,6-diaminohexane stems from the basicity of its two amine functional groups. Like other amines, the lone pair of electrons on the nitrogen atoms readily accepts protons, acting as a Brønsted-Lowry base. When in contact with tissue, the amine can cause saponification of fats and extraction of membrane lipids, leading to rapid cell death and deep, painful chemical burns. The resulting tissue damage can be severe and may not be immediately apparent.

2.2. Inhalation and Ingestion Hazards

While specific inhalation toxicity data is not available, as a corrosive substance, inhalation of its aerosols or vapors (especially if heated) is likely to cause severe irritation and potential damage to the respiratory tract. Ingestion would be expected to cause severe burns to the mouth, throat, and gastrointestinal system.

Personal Protective Equipment (PPE) - A Self-Validating System

The selection of PPE is not a passive step but an active system of defense. The rationale is to create a complete barrier between the researcher and the chemical, assuming that contact will occur.

Experimental Protocol: PPE Selection and Donning

-

Risk Assessment: Before entering the lab, assess the scale of the experiment. Milligram-scale transfers have different potential exposures than multi-gram syntheses.

-

Hand Protection:

-

Selection: Choose gloves rated for protection against corrosive amines. Nitrile gloves may be suitable for incidental contact, but for prolonged handling or risk of immersion, heavier-duty gloves such as butyl rubber or neoprene are recommended.[2] Always consult the glove manufacturer's compatibility chart.

-

Integrity Check: Before every use, inflate each glove with air to check for pinholes or defects. Discard if compromised.

-

Double Gloving: For operations with a higher risk of splashes, wearing two pairs of nitrile gloves is a prudent measure. This allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.

-

-

Eye and Face Protection:

-

Minimum Requirement: Chemical splash goggles are mandatory at all times.[2]

-

Enhanced Protection: When handling quantities greater than a few milliliters, or when there is any risk of splashing (e.g., during transfers, heating, or reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[2] This protects the entire face from splashes and is critical for preventing severe facial burns.

-

-

Body Protection: A flame-resistant laboratory coat is required. For larger-scale work, a chemically resistant apron should be worn over the lab coat. Ensure clothing fully covers the legs, and wear closed-toe shoes made of a non-porous material.

-

Respiratory Protection: All handling of N,N'-Diethyl-1,6-diaminohexane should be performed inside a certified chemical fume hood to control vapor exposure.[3] If there is a potential for aerosol generation and engineering controls are insufficient, a respirator with an appropriate cartridge for organic vapors/amines should be used, as part of a comprehensive respiratory protection program.

Safe Handling and Storage Protocols

4.1. Engineering Controls

-

Ventilation: Always handle N,N'-Diethyl-1,6-diaminohexane in a properly functioning chemical fume hood to minimize inhalation exposure.[3]

-

Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.[2]

4.2. Handling Procedures

-

Inert Atmosphere: As the material is air-sensitive, handle under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage or reactions.[1]

-

Avoid Incompatibles: Do not allow the chemical to come into contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4] Violent reactions can occur.

-

Dispensing: Use a syringe or cannula for transferring the liquid to minimize exposure to air and prevent splashes. Avoid pouring.

-

Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory.[6]

4.3. Storage

-

Store in a tightly sealed container, preferably under an inert atmosphere.

-

Keep in a cool, dry, and well-ventilated area designated for corrosive chemicals.

-

Store away from incompatible substances, particularly acids and oxidizers.[4][7]

-

The container should be clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Emergency Procedures: A Validating Response System

In the event of an exposure or spill, a rapid and correct response is critical to mitigating harm.

5.1. First Aid Measures

The immediate priority is to remove the chemical from the affected area.

-

Skin Contact: Immediately remove all contaminated clothing.[5] Flush the affected skin with large amounts of water for at least 15-20 minutes.[7] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if it is safe to do so. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing has stopped, provide artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[4]

5.2. Spill Response Protocol

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, but only if it is safe to do so without spreading the vapor to other areas.

-

Contain: Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Neutralize (with caution): For small spills, once absorbed, the material can be cautiously neutralized with a weak acid (e.g., citric acid solution). This should only be done by trained personnel.

-

Collect: Carefully collect the absorbed and neutralized material into a labeled, sealable container for hazardous waste.

-

Decontaminate: Clean the spill area thoroughly with a detergent and water solution.

5.3. Firefighting Measures

-

N,N'-Diethyl-1,6-diaminohexane is a combustible liquid.

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), alcohol-resistant foam, or a water spray.[7]

-

Unsuitable Media: Do not use a direct, high-pressure water jet, as it may spread the fire.

-

Hazardous Combustion Products: Combustion may produce toxic and corrosive gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[7] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.

-

Waste Classification: N,N'-Diethyl-1,6-diaminohexane should be treated as corrosive hazardous waste.

-

Procedure: Collect waste material in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed. Arrange for pickup by a licensed hazardous waste disposal company.

References

- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 1,6-diaminohexane.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 162081, N-Acetyl-1,6-diaminohexane.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). N,N'-Diethyl-1,6-diaminohexane.

- Sigma-Aldrich. (n.d.). N,N'-Dimethyl-1,6-hexanediamine 98.

- Carolina Biological Supply Company. (2024). Safety Data Sheet: 1,6-Hexanediamine.

- Echemi. (n.d.). N,N′-Dicinnamylidene-1,6-hexanediamine Safety Data Sheets.

- Sigma-Aldrich. (2024). Safety Data Sheet: 1,6-Diaminohexane-15N2.

- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). N,N'-Diethyl-1,6-diaminohexane.

- Aaronchem. (n.d.). N,N'-Diethyl-1,6-diaminohexane.

- MG Chemicals. (2025). Safety Data Sheet.

- New Jersey Department of Health. (n.d.). Hazard Summary: Hexamethylene Diamine.

- Sigma-Aldrich. (2024). Safety Data Sheet: N,N-Dimethyl-1,3-propanediamine.

- Fisher Scientific. (2010). Safety Data Sheet: 1,6-Diaminohexane.

- National Toxicology Program. (1991). NTP technical report on the toxicity studies of 1,6-Hexanediamine Dihydrochloride.

- American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.

- Sigma-Aldrich. (2025). Safety Data Sheet.

Sources

- 1. N,N'-Diethyl-1,6-diaminohexane | 13093-05-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. nj.gov [nj.gov]

- 3. fishersci.com [fishersci.com]

- 4. carlroth.com [carlroth.com]

- 5. mgchemicals.com [mgchemicals.com]

- 6. americanchemistry.com [americanchemistry.com]

- 7. archpdfs.lps.org [archpdfs.lps.org]

Foreword: Charting the Unseen - The Imperative of Lipophilicity

An In-Depth Technical Guide to the Lipophilicity of N,N'-Diethyl-1,6-diaminohexane

In the landscape of drug discovery and development, the journey of a molecule from a promising candidate to a therapeutic reality is governed by a complex interplay of physicochemical properties. Among these, lipophilicity stands out as a critical determinant of a compound's pharmacokinetic and pharmacodynamic profile. It dictates how a molecule is absorbed, distributed, metabolized, and excreted (ADME) and influences its ability to permeate biological membranes to reach its target.

This guide focuses on a specific molecule: N,N'-Diethyl-1,6-diaminohexane. As a diamine, its behavior is intrinsically linked to the pH of its environment, making a nuanced understanding of its lipophilicity not just beneficial, but essential. This document serves as a comprehensive technical manual for researchers, scientists, and drug development professionals. It moves beyond mere definitions to provide a practical framework for both the experimental determination and computational prediction of this crucial parameter. We will explore the causal relationships behind methodological choices, establish self-validating experimental protocols, and ground our discussion in authoritative scientific principles.

Molecular Profile: N,N'-Diethyl-1,6-diaminohexane

N,N'-Diethyl-1,6-diaminohexane is an aliphatic diamine featuring a six-carbon chain flanked by two secondary ethylamine groups.[1][2] Its structure is foundational to its chemical behavior and, consequently, its lipophilicity.

Table 1: Physicochemical Properties of N,N'-Diethyl-1,6-diaminohexane

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 13093-05-5 | [3][4][5] |

| Molecular Formula | C10H24N2 | [1][3] |

| Molecular Weight | 172.31 g/mol | [1][3] |

| Appearance | Colorless to light yellow/orange liquid | [2] |

| Synonyms | 1,6-Bis(ethylamino)hexane, N,N'-Diethylhexamethylenediamine | [2] |

| SMILES | CCNCCCCCCNCC |[6] |

Theoretical Foundations: Understanding Lipophilicity for Ionizable Compounds

Lipophilicity is most commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).[7] The distinction between these two is paramount for an ionizable molecule like N,N'-Diethyl-1,6-diaminohexane.

-

LogP (Partition Coefficient): This value represents the ratio of the concentration of the neutral (un-ionized) form of a compound in a biphasic system, typically n-octanol and water, at equilibrium.[8] It is an intrinsic property of the molecule, independent of pH. LogP = log10 ( [Solute]octanol / [Solute]water )

-

LogD (Distribution Coefficient): This is a more practical and physiologically relevant measure for ionizable compounds. It describes the ratio of the total concentration of a compound (both neutral and ionized forms) between the two phases at a specific pH.[9][10] For a basic compound like our target molecule, the LogD value will change significantly with pH.

The two amine groups in N,N'-Diethyl-1,6-diaminohexane are basic and will be protonated to varying degrees depending on the pH of the aqueous environment.[11][12] This equilibrium directly impacts the molecule's overall charge and, therefore, its partitioning behavior. At low pH, both amines will be protonated (BH2++), rendering the molecule highly polar and hydrophilic (low logD). As the pH increases, the molecule will be deprotonated first to a monocationic form (BH+) and then to the neutral form (B), leading to an increase in lipophilicity (higher logD).[13]

Caption: pH-dependent ionization states of a diamine.

Experimental Determination of Lipophilicity

While numerous methods exist, we will focus on the two most relevant techniques for characterizing a novel compound: the gold-standard Shake-Flask method and the high-throughput HPLC-based approach.

The Shake-Flask Method (OECD 107): The Gold Standard

The shake-flask method is the traditional and most reliable technique for directly measuring partition coefficients.[14][15] It is considered the benchmark against which other methods are validated.[10][16]

Causality Behind the Protocol: The core principle is to allow the analyte to partition between two pre-saturated, immiscible liquid phases (n-octanol and a buffered aqueous solution) until equilibrium is reached.[9] Pre-saturation of the solvents is a critical step to ensure that the properties of the two phases do not change during the experiment. The concentration of the analyte is then measured in each phase to calculate the logD value.

Detailed Experimental Protocol:

-

Preparation of Phases:

-

Prepare a suitable aqueous buffer (e.g., 0.1 M phosphate buffer) at the desired pH (e.g., pH 7.4 to mimic physiological conditions).[10]

-

Combine n-octanol and the aqueous buffer in a large separation funnel (approx. 1:1 v/v).

-

Shake vigorously for 24 hours to ensure mutual saturation.

-

Allow the phases to separate completely. Drain and store each phase separately. This prevents volume changes during the main experiment.

-

-

Partitioning Experiment:

-

Prepare a stock solution of N,N'-Diethyl-1,6-diaminohexane in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[10]

-

In a series of glass vials with PTFE-lined caps, add a precise volume of the pre-saturated n-octanol and pre-saturated aqueous buffer (e.g., 2 mL of each).

-

Spike the system with a small volume of the analyte stock solution to achieve a final concentration that is detectable in both phases.

-

Gently invert the vials at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (this can range from a few minutes to several hours; preliminary experiments are needed to determine this). Avoid vigorous shaking which can lead to emulsion formation.[15]

-

-

Phase Separation & Analysis:

-

Centrifuge the vials at low speed to ensure a clean separation of the two phases.

-

Carefully withdraw an aliquot from each phase for analysis. To avoid cross-contamination, which can be an issue with viscous n-octanol, it is wise to use separate sampling tools for each phase.[14]

-

Quantify the concentration of N,N'-Diethyl-1,6-diaminohexane in each aliquot using a suitable analytical technique, such as HPLC-UV, LC-MS, or Gas Chromatography (GC), depending on the compound's properties.

-

Calculate the LogD at the specific buffer pH using the measured concentrations.

-

Caption: Workflow for the Shake-Flask LogD determination method.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers a much faster, higher-throughput alternative for estimating lipophilicity.[9][17] The method is indirect and relies on correlating a compound's retention time on a hydrophobic stationary phase (like C18) with the known logP/D values of a set of standard compounds.[18]

Causality Behind the Protocol: The principle is that the more lipophilic a compound is, the more strongly it will interact with the non-polar stationary phase and the longer it will be retained on the column. By running a series of calibrants with known lipophilicity, a calibration curve can be generated that relates retention time (or more accurately, the capacity factor, k') to logP/D. The logD of the unknown compound can then be interpolated from its retention time.[19] This method is particularly powerful for determining logD across a range of pH values by simply changing the mobile phase buffer.[20]

Detailed Experimental Protocol:

-

System Preparation:

-

Equip an HPLC system with a C18 column and a UV or MS detector.

-

Prepare a series of aqueous mobile phases using buffers at various pH values (e.g., from pH 3 to pH 10) to characterize the full logD profile.

-

The organic mobile phase is typically acetonitrile or methanol.

-

-

Calibration:

-

Select a set of 5-7 standard compounds with well-documented logP values that span a relevant range (e.g., -1 to 5).

-

For a chosen mobile phase composition (e.g., 50:50 Acetonitrile:Aqueous Buffer pH 7.4), inject each standard and record its retention time (t_R).

-

Determine the column dead time (t_0) by injecting a non-retained compound like uracil.[21]

-

Calculate the capacity factor (k') for each standard: k' = (t_R - t_0) / t_0.

-

Plot logP (for non-ionizable standards) or logD (for ionizable standards at that pH) versus log(k'). This will generate a linear calibration curve.

-

-

Sample Analysis:

-

Dissolve N,N'-Diethyl-1,6-diaminohexane in the mobile phase.

-

Inject the sample using the same chromatographic conditions as the standards and record its retention time.

-

Calculate its capacity factor, k'.

-

Using the calibration curve, determine the logD value of N,N'-Diethyl-1,6-diaminohexane at the specific mobile phase pH.

-

Repeat the process with mobile phases of different pH values to generate a logD vs. pH profile.

-

Computational Prediction of Lipophilicity

Computational models allow for the prediction of logP before a compound is even synthesized, making them invaluable tools in early-stage drug discovery.[8] These methods are generally faster but less accurate than experimental measurements.[22]

Methodologies:

-

Fragment-based/Atomic Methods (e.g., ALOGP, ClogP): These are the most common approaches. They work by dissecting the molecule into its constituent atoms or functional fragments. Each fragment has a pre-assigned lipophilicity value derived from experimental data on a large set of molecules. The overall logP is calculated by summing these values and applying correction factors for intramolecular interactions.[8][9]

-

Property-based Methods: These models use whole-molecule descriptors (like molecular surface area, polarizability, etc.) to build quantitative structure-property relationship (QSPR) models that correlate these properties with experimentally determined logP values.[23]

-

Machine Learning/Deep Learning: More recent approaches use advanced algorithms, such as deep neural networks, trained on vast datasets of known molecules and their experimental logP values to predict the lipophilicity of new structures.[24]

It is crucial to note that different algorithms can produce significantly different predicted values.[25] Therefore, it is best practice to use multiple prediction tools and treat the output as an estimate to be confirmed experimentally.

Table 2: Comparison of Lipophilicity Determination Methods

| Parameter | Shake-Flask Method | RP-HPLC Method | Computational Prediction |

|---|---|---|---|

| Principle | Direct measurement of partitioning | Correlation of retention time | Calculation from structure |

| Output | LogD (at specific pH) / LogP | LogD (at specific pH) / LogP | LogP (of neutral form) |

| Accuracy | High ("Gold Standard")[10][14] | Good to High (requires calibration)[17] | Low to Medium (estimate)[22] |

| Throughput | Low | High[18] | Very High |

| Sample Req. | mg quantities[14] | µg quantities | None (in silico)[8] |

| Key Advantage | High accuracy and reliability | Speed, low sample use, pH profiling | Predictive power before synthesis |

| Key Limitation | Labor-intensive, potential for emulsions[15] | Indirect method, requires standards | Accuracy varies by method/chemotype |

Conclusion: A Synergistic Approach

Determining the lipophilicity of N,N'-Diethyl-1,6-diaminohexane requires a multi-faceted approach. Due to its ionizable nature, characterizing its logD profile across a range of physiological pH values is far more informative than determining a single logP value. For a definitive characterization, the recommended workflow is to first use computational methods to obtain an initial estimate. This can guide the design of experimental studies. Subsequently, an HPLC-based method can be employed to rapidly map the logD-pH profile. Finally, for critical applications such as regulatory submissions, the shake-flask method should be used to precisely determine the logD at a key pH, such as 7.4. By integrating these methodologies, researchers can build a comprehensive and reliable understanding of this molecule's lipophilic character, a critical step in unlocking its full potential in drug development and other scientific applications.

References

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

-

Chiang, C. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250–257. [Link]

-

Faller, B., & Ertl, P. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. [Link]

-

Ingenta Connect. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Couple. [Link]

-

CHI. (2024). CHI LogD Assay. [Link]

-

Wilson, Z. E., et al. (2019). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 91(15), 10134-10140. [Link]

-

Liu, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58701. [Link]

- Valko, K., & Bevan, C. (2002). Tool for lipophilicity determination in drug discovery basic and neutral compounds.

-

Sanyal, S., et al. (2019). A deep learning approach for the blind logP prediction in SAMPL6 challenge. Journal of Computer-Aided Molecular Design, 33(10), 875-885. [Link]

-

Agilent Technologies, Inc. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

-

Perlovich, G. L., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6598. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

-

ChemAxon. (n.d.). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. [Link]

-

Stenutz, R. (n.d.). 1,6-diaminohexane. [Link]

-

Votano, J. R., et al. (2006). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Modeling, 46(6), 2497-2508. [Link]

-

Wang, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(4), 1184-1196. [Link]

-

PubChem. (n.d.). N-Acetyl-1,6-diaminohexane. [Link]

-

NIST. (n.d.). N,N'-Diethyl-1,6-hexanediamine. [Link]

-

Stahl, G. L., et al. (1978). General procedure for the synthesis of mono-N-acylated 1,6-diaminohexanes. The Journal of Organic Chemistry, 43(11), 2285-2286. [Link]

-

ResearchGate. (2010). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. [Link]

-

Anglès, d'., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2236-2245. [Link]

-

Tetko, I. V., et al. (2014). Prediction of logP for Pt(II) and Pt(IV) complexes: comparison of statistical and quantum-chemistry. Journal of Inorganic Biochemistry, 131, 1-9. [Link]

-

University of Rhode Island. (2005). Principles of Drug Action 1, Spring 2005, Amines. [Link]

-

The Chemistry Student. (2023). How does pH Affect Amino Acids?. [Link]

-

Wikipedia. (n.d.). Hexamethylenediamine. [Link]

-

Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. [Link]

-

Stalińska, J., et al. (2024). Evaluation of the Lipophilicity of Angularly Condensed Diquino- and Quinonaphthothiazines as Potential Candidates for New Drugs. Molecules, 29(8), 1735. [Link]

-

Stalińska, J., et al. (2023). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules, 28(13), 5183. [Link]

-

PubChem. (n.d.). N,N-diethyl-5-(2-fluorophenoxy)pentan-1-amine. [Link]

Sources

- 1. N,N'-DIETHYL-1,6-DIAMINOHEXANE CAS#: 13093-05-5 [amp.chemicalbook.com]

- 2. N,N'-Diethyl-1,6-diaminohexane | 13093-05-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 13093-05-5 | MFCD00026707 | N,N'-Diethyl-1,6-diaminohexane [aaronchem.com]

- 4. N,N'-Diethyl-1,6-diaminohexane - [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. N,N'-DIETHYL-1,6-DIAMINOHEXANE(13093-05-5) IR Spectrum [chemicalbook.com]

- 7. LogD/LogP - Enamine [enamine.net]

- 8. acdlabs.com [acdlabs.com]

- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. webhome.auburn.edu [webhome.auburn.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 16. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. US20020161528A1 - Tool for lipophilicity determination in drug discovery basic and neutral compounds - Google Patents [patents.google.com]

- 20. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Usi...: Ingenta Connect [ingentaconnect.com]

- 21. youtube.com [youtube.com]

- 22. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. semanticscholar.org [semanticscholar.org]

- 24. A deep learning approach for the blind logP prediction in SAMPL6 challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Evaluation of the Lipophilicity of Angularly Condensed Diquino- and Quinonaphthothiazines as Potential Candidates for New Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,N'-Diethyl-1,6-diaminohexane: A Versatile Diamine Building Block

Abstract

N,N'-Diethyl-1,6-diaminohexane is a symmetrically substituted aliphatic diamine that serves as a crucial building block in contemporary chemical synthesis. Characterized by a flexible six-carbon backbone flanked by two secondary amine functionalities, this molecule offers unique steric and electronic properties that distinguish it from its primary diamine analogue, 1,6-hexanediamine. The presence of ethyl groups on the nitrogen atoms imparts increased solubility in organic media, modifies hydrogen bonding capabilities, and influences the reactivity and ultimate properties of the resulting materials. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and diverse applications of N,N'-Diethyl-1,6-diaminohexane, with a focus on its utility in polymer science, coordination chemistry, and as an intermediate in fine chemical manufacturing. Detailed experimental protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this versatile monomer.

Introduction: The Strategic Advantage of N-Alkylated Diamines

In the realm of chemical synthesis, diamines are fundamental building blocks, most notably for the production of polyamides, polyurethanes, and epoxy resins. The workhorse of this class is often 1,6-hexanediamine (also known as hexamethylenediamine), a key monomer for Nylon 6,6. However, the introduction of alkyl substituents onto the nitrogen atoms, as seen in N,N'-Diethyl-1,6-diaminohexane, unlocks a new tier of molecular design.

The ethyl groups in N,N'-Diethyl-1,6-diaminohexane introduce several critical modifications:

-

Reduced Hydrogen Bonding: Unlike primary amines, the secondary amines in this molecule have only one N-H bond each. This reduction in hydrogen bonding sites disrupts the tight packing seen in polymers derived from primary diamines, often leading to lower melting points, increased solubility, and greater flexibility in the final polymer chain.

-

Enhanced Nucleophilicity: The electron-donating nature of the two ethyl groups increases the electron density on the nitrogen atoms, enhancing their nucleophilicity.

-

Steric Influence: The ethyl groups provide steric hindrance that can direct reaction pathways and influence the final conformation of macromolecules and coordination complexes.

This guide will explore the synthesis and practical applications of this unique building block, demonstrating its value in creating materials with tailored properties.

Physicochemical and Safety Profile

A clear understanding of a reagent's properties is paramount for its effective and safe use in a laboratory setting.

Physical and Chemical Properties

The key properties of N,N'-Diethyl-1,6-diaminohexane are summarized in the table below.[1][2][3][4]

| Property | Value |

| CAS Number | 13093-05-5[1][2][3][4][5][6] |

| Molecular Formula | C10H24N2[1][3][7] |

| Molecular Weight | 172.31 g/mol [1][7] |

| Synonyms | 1,6-Bis(ethylamino)hexane, N,N'-Diethylhexamethylenediamine[2] |

| Appearance | Colorless to light orange/yellow clear liquid[2] |

| Boiling Point | 228 °C[4] |

| Density | 0.83 g/mL[4] |

| Purity | >97.0% (GC)[2] |

| pKa | 11.08 ± 0.19 (Predicted)[4] |

Safety and Handling

N,N'-Diethyl-1,6-diaminohexane is a corrosive compound that requires careful handling to ensure laboratory safety.[2]

-

Hazards: Causes severe skin burns and eye damage.[2] May cause respiratory irritation. Harmful if swallowed or in contact with skin.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[8] Work in a well-ventilated area or under a chemical fume hood.[9]

-

Handling: Wash skin thoroughly after handling. Avoid breathing dust, fumes, or vapors.[10] Keep the container tightly closed and store in a cool, dark, and dry place, preferably under an inert atmosphere as it can be air-sensitive.[2][9]

-

First Aid:

-

If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.[2]

-

Synthesis of N,N'-Diethyl-1,6-diaminohexane

The most common and efficient methods for synthesizing N,N'-disubstituted diamines involve the alkylation of a primary diamine. Reductive amination offers a high-yield, controlled approach.

Synthetic Pathway: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds. In this context, it involves the reaction of a primary amine (1,6-hexanediamine) with an aldehyde (acetaldehyde) to form an intermediate imine, which is then reduced in situ to the secondary amine. By using a stoichiometry of at least two equivalents of the aldehyde, both primary amine groups are converted to diethylamino groups.

Caption: Reductive amination pathway for N,N'-Diethyl-1,6-diaminohexane.

Detailed Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a representative lab-scale synthesis. The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild, selective for imines over carbonyls, and does not require acidic conditions that can be problematic with other borohydrides.

Materials:

-

1,6-Hexanediamine

-

Acetaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, ice bath

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1,6-hexanediamine (1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

-

Aldehyde Addition: Slowly add acetaldehyde (2.2 eq.) to the stirred solution. The slight excess ensures complete reaction of both primary amine groups. Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the intermediate imine.

-

Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (2.5 eq.) in DCM. Add this slurry portion-wise to the reaction mixture at 0 °C. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with DCM. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude liquid via vacuum distillation to yield N,N'-Diethyl-1,6-diaminohexane as a clear liquid.

Applications as a Diamine Building Block

The unique structure of N,N'-Diethyl-1,6-diaminohexane makes it a valuable component in several areas of chemical science.

Polymer Chemistry: Crafting Novel Polyamides and Polyurethanes

The most significant application of this diamine is in polymer synthesis. When reacted with diacyl chlorides or diisocyanates, it forms polyamides and polyurethanes, respectively.

Mechanism Insight: Unlike 1,6-hexanediamine, which forms the highly crystalline and rigid Nylon 6,6, the ethyl groups in N,N'-Diethyl-1,6-diaminohexane disrupt the intermolecular hydrogen bonding that allows for tight chain packing. This results in polymers that are more amorphous, have lower melting points, and exhibit enhanced solubility in common organic solvents. This property is highly desirable for applications requiring solution-based processing, such as in coatings, adhesives, and membranes.

Caption: Polycondensation to form a substituted polyamide.

Experimental Protocol: Synthesis of a Substituted Polyamide

Materials:

-

N,N'-Diethyl-1,6-diaminohexane

-

Adipoyl chloride

-

Anhydrous chloroform (or other suitable solvent)

-

Triethylamine (as an acid scavenger)

Procedure:

-

Dissolve N,N'-Diethyl-1,6-diaminohexane (1 eq.) and triethylamine (2.2 eq.) in anhydrous chloroform in a flask. Causality Note: Triethylamine is essential to neutralize the HCl byproduct of the condensation reaction, driving the equilibrium towards the product.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate funnel, prepare a solution of adipoyl chloride (1 eq.) in anhydrous chloroform.

-

Add the adipoyl chloride solution dropwise to the stirred diamine solution. A precipitate (the polymer) will form immediately.

-

After the addition is complete, allow the mixture to stir at room temperature for 4 hours to ensure high molecular weight is achieved.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol or hexane.

-

Collect the polymer by filtration, wash it thoroughly with water and methanol to remove triethylamine hydrochloride and unreacted monomers, and dry it under vacuum.

Coordination Chemistry and Metal Chelation

The two secondary amine groups separated by a flexible hexyl chain make N,N'-Diethyl-1,6-diaminohexane an effective bidentate or bridging ligand for various metal ions. It can form stable chelate rings, and the nature of the N-ethyl substituents can influence the coordination geometry and the electronic properties of the resulting metal complex. These complexes can find applications in catalysis, materials science, and as model systems for bioinorganic studies.

Intermediate for Fine and Specialty Chemicals

The reactive secondary amine groups serve as handles for further chemical modification. This allows N,N'-Diethyl-1,6-diaminohexane to be used as a scaffold to build more complex molecules. For instance, its analogue N,N'-dimethyl-1,6-hexanediamine has been functionalized to create monomers for dental resins, highlighting the potential for creating specialized materials.[11][12] Such derivatives are explored for applications ranging from curing agents for epoxy resins to components in photopolymeric compositions.[4]

Conclusion

N,N'-Diethyl-1,6-diaminohexane is more than just a substituted version of a commodity chemical; it is a strategic building block that enables fine-tuning of material properties. By disrupting hydrogen bonding and modifying the steric and electronic environment of the nitrogen centers, it allows for the rational design of polymers with enhanced solubility and flexibility. Its utility as a ligand in coordination chemistry and as a versatile intermediate further broadens its applicability. For researchers and developers in polymer science and fine chemical synthesis, N,N'-Diethyl-1,6-diaminohexane represents a valuable tool for innovation, enabling the creation of next-generation materials with precisely controlled characteristics.

References

-

Safety Data Sheet 1,6-Hexanediamine. Carolina Biological Supply Company. Available at: [Link]

-

Diamine Biosynthesis: Research Progress and Application Prospects. PMC. Available at: [Link]

-

One-Pot Biocatalytic Transformation of Adipic Acid to 6-Aminocaproic Acid and 1,6-Hexamethylenediamine Using Carboxylic Acid Reductases and Transaminases. PubMed. Available at: [Link]

-

Synthesis and Photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine as a Polymerizable Amine Coinitiator for Dental Restorations. PubMed. Available at: [Link]

-

Synthesis of dialkyl hexamethylene-1,6-dicarbamate from 1,6-hexamethylenediamine and alkyl carbamate over FeCl3 as catalyst. ScienceDirect. Available at: [Link]

-

N,N'-Diethyl-1,6-diaminohexane RAW API (IP Grade, Greater than 99% Purity). IndiaMART. Available at: [Link]

Sources

- 1. 13093-05-5 | MFCD00026707 | N,N'-Diethyl-1,6-diaminohexane [aaronchem.com]

- 2. N,N'-Diethyl-1,6-diaminohexane | 13093-05-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. scbt.com [scbt.com]

- 4. N,N'-DIETHYL-1,6-DIAMINOHEXANE CAS#: 13093-05-5 [amp.chemicalbook.com]

- 5. N,N'-DIETHYL-1,6-DIAMINOHEXANE - Safety Data Sheet [chemicalbook.com]

- 6. N,N'-Diethyl-1,6-diaminohexane 97.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 7. m.indiamart.com [m.indiamart.com]

- 8. archpdfs.lps.org [archpdfs.lps.org]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.at [fishersci.at]

- 11. N,N'-Dimethyl-1,6-hexanediamine | High-Purity Reagent [benchchem.com]

- 12. Synthesis and photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine as a polymerizable amine coinitiator for dental restorations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity and Applications of N,N'-Diethyl-1,6-diaminohexane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Diethyl-1,6-diaminohexane is a symmetrically substituted secondary diamine that presents a unique combination of nucleophilicity, steric hindrance, and structural flexibility. As a derivative of the common industrial chemical 1,6-hexanediamine, its N,N'-diethyl substitution significantly modulates its reactivity profile, making it a valuable building block in polymer chemistry, a versatile ligand in coordination complexes, and a strategic linker in the synthesis of complex organic molecules. This guide provides an in-depth exploration of its fundamental physicochemical properties, core reactivity principles, and practical applications, supported by detailed experimental protocols and mechanistic diagrams. We aim to equip researchers with the foundational knowledge required to effectively utilize this compound in their respective fields, from materials science to pharmaceutical development.

Introduction and Molecular Overview

N,N'-Diethyl-1,6-diaminohexane, also known as N,N'-diethylhexane-1,6-diamine, belongs to the class of aliphatic secondary amines. Its structure is characterized by a flexible six-carbon (hexyl) backbone capped at both ends by diethylamino groups [-(CH₂)₆(NHEt)₂]. This configuration distinguishes it from its parent primary diamine, 1,6-hexanediamine, in several critical ways:

-

Reduced Basicity and Nucleophilicity: The electron-donating ethyl groups slightly increase the electron density on the nitrogen atoms. However, the steric bulk of these groups can hinder the approach of electrophiles, often leading to a different reactivity and selectivity profile compared to less substituted amines.

-

Hydrogen Bonding Capability: Unlike tertiary amines, each nitrogen atom retains one proton, allowing it to act as a hydrogen bond donor. This property influences its solubility, boiling point, and its interactions in protic solvents or with other functional groups.

-

Structural Flexibility: The hexyl chain provides significant conformational freedom, allowing the molecule to adopt various spatial arrangements to accommodate different reactants or chelate with metal centers.

These features make N,N'-Diethyl-1,6-diaminohexane a subject of interest for applications requiring controlled reactivity and specific molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's properties is paramount before its use in any application.

Physical and Chemical Properties

The following table summarizes the key identifying and physical properties of N,N'-Diethyl-1,6-diaminohexane.

| Property | Value | Source(s) |

| CAS Number | 13093-05-5 | |

| Molecular Formula | C₁₀H₂₄N₂ | |

| Molecular Weight | 172.31 g/mol | |

| Boiling Point | 235-238 °C (Predicted) | |

| Density | 0.823 g/cm³ (Predicted) | |

| Appearance | Colorless to light yellow liquid (Typical) | |

| IUPAC Name | N1,N6-diethylhexane-1,6-diamine | |

| Common Synonyms | N,N'-Diethyl-1,6-hexanediamine, N,N'-Diethylhexane-1,6-diamine |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. A triplet for the methyl protons (-CH₃), a quartet for the methylene protons of the ethyl group (-CH₂-CH₃), and multiplets for the methylene groups of the hexyl chain (-CH₂-). The N-H proton will appear as a broad singlet, and its chemical shift can be concentration-dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the methyl carbon, the ethyl methylene carbon, and the three unique carbons of the hexyl chain, providing a clear carbon fingerprint of the molecule.

-

IR (Infrared) Spectroscopy: The IR spectrum is a key tool for identifying the functional groups. A characteristic N-H stretching absorption is expected in the region of 3300-3500 cm⁻¹. C-H stretching absorptions for the aliphatic groups will appear just below 3000 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M⁺) at m/z = 172.3. The fragmentation pattern can provide further structural confirmation, often showing characteristic losses of ethyl or propyl fragments.

Core Reactivity Profile

The reactivity of N,N'-Diethyl-1,6-diaminohexane is dominated by the nucleophilic character of its secondary amine groups. The presence of two such groups allows it to act as a bifunctional reactant, ideal for polymerization and for creating bridged molecular structures.

Nucleophilic Substitution and Addition Reactions

The lone pair of electrons on each nitrogen atom readily attacks electrophilic centers. This is the foundational principle behind its most common applications.

-

Acylation: It reacts with acyl chlorides or anhydrides to form stable N,N'-diacyl diamides. This reaction is fundamental in the synthesis of polyamides. The steric hindrance from the ethyl groups may require slightly more forcing conditions (e.g., heating or the use of a catalyst) compared to primary amines.

-

Reaction with Epoxides: As a diamine, it is an effective curing agent for epoxy resins. Each N-H bond can participate in the ring-opening of an epoxide molecule. The reaction proceeds via a nucleophilic attack of the amine on one of the epoxide's carbon atoms, resulting in a durable, cross-linked polymer network. This bifunctionality allows it to link two different epoxy chains, leading to a robust thermoset material.

-

Reaction with Isocyanates: The reaction with diisocyanates is a cornerstone of polyurethane and polyurea chemistry. The amine groups add across the C=N double bond of the isocyanate group to form urea linkages. Because N,N'-Diethyl-1,6-diaminohexane has two reactive sites, its reaction with a diisocyanate leads to the formation of a polyurea polymer.

Polymerization Reactions

The bifunctional nature of N,N'-Diethyl-1,6-diaminohexane makes it an excellent monomer for step-growth polymerization.

This workflow illustrates the reaction with a diisocyanate, such as Hexamethylene Diisocyanate (HDI), to form a polyurea.

Caption: Mechanism of Urea Linkage Formation.

Experimental Protocol: Synthesis of a Polyamide

This section provides a representative, self-validating protocol for synthesizing a polyamide via interfacial polymerization using N,N'-Diethyl-1,6-diaminohexane and a diacyl chloride (e.g., Sebacoyl Chloride).

Objective

To synthesize a polyamide film at the interface of two immiscible liquids. The success of the reaction is validated by the formation of the solid polymer film.

Materials

-

N,N'-Diethyl-1,6-diaminohexane (0.01 mol)

-

Sebacoyl Chloride (0.01 mol)

-

Sodium Hydroxide (NaOH) (0.02 mol)

-

Deionized Water (50 mL)

-

Hexane (or other suitable organic solvent) (50 mL)

-

250 mL Beaker

-

Glass rod or tweezers

Step-by-Step Procedure

-

Prepare the Aqueous Phase: In the 250 mL beaker, dissolve the N,N'-Diethyl-1,6-diaminohexane and sodium hydroxide in 50 mL of deionized water.

-

Causality: The diamine is the nucleophile (Monomer A). The NaOH is crucial as an acid scavenger to neutralize the HCl gas that is produced as a byproduct of the reaction. This drives the equilibrium towards the product.

-

-

Prepare the Organic Phase: In a separate container, dissolve the sebacoyl chloride in 50 mL of hexane.

-

Causality: Sebacoyl chloride is the electrophile (Monomer B). Using an organic solvent in which the diamine is poorly soluble creates the immiscible interface required for this type of polymerization.

-

-

Initiate Polymerization: Carefully and slowly pour the organic phase on top of the aqueous phase, minimizing mixing. A polymer film will form instantly at the interface between the two layers.

-

Trustworthiness: The immediate formation of a visible solid film serves as a primary validation that the reaction is proceeding as expected.

-

-

Extract the Polymer: Using tweezers or a glass rod, gently grasp the center of the polymer film and pull it upwards. A continuous rope or sheet of polyamide can be drawn from the interface.

-

Wash and Dry: Wash the collected polymer thoroughly with water and then with a solvent like ethanol or acetone to remove unreacted monomers and salts. Allow the polymer to dry completely in a fume hood or a low-temperature oven.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Sebacoyl chloride is corrosive and lachrymatory. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium hydroxide is caustic. Handle with care.

Applications and Future Outlook

The unique reactivity of N,N'-Diethyl-1,6-diaminohexane lends itself to several specialized applications:

-

Epoxy Curing Agents: It is used to cross-link epoxy resins in coatings, adhesives, and composite materials where a specific cure rate and final material properties (like flexibility and impact resistance) are desired.

-

Polymer Synthesis: As demonstrated, it is a valuable monomer for producing specialty polyamides and polyureas with modified properties, such as lower melting points and increased solubility in organic solvents compared to polymers made from primary diamines.

-

Linkers in Organic and Pharmaceutical Synthesis: In drug development and complex molecule synthesis, bifunctional linkers are essential. The defined length of the hexyl chain and the reactive handles at each end make this molecule a candidate for tethering two different molecular fragments, such as a targeting moiety and a therapeutic agent.

The future development of materials and molecules based on N,N'-Diethyl-1,6-diaminohexane will likely focus on leveraging the steric and electronic effects of the N-ethyl groups to fine-tune polymer properties and to control the geometry and reactivity of complex molecular architectures.

References

Methodological & Application

Application Note and Protocol: Synthesis of Novel Polyamides from N,N'-Diethyl-1,6-diaminohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis and characterization of novel polyamides derived from the N-substituted monomer, N,N'-diethyl-1,6-diaminohexane. The presence of ethyl groups on the nitrogen atoms of the diamine component disrupts the traditional hydrogen bonding observed in conventional polyamides like Nylon 6,6, leading to polymers with potentially altered solubility, thermal properties, and mechanical behavior. This guide will explore two primary synthesis methodologies: interfacial polymerization and solution polymerization. We will delve into the mechanistic underpinnings of these techniques, provide step-by-step experimental protocols, and outline methods for the comprehensive characterization of the resulting polymers.

Introduction: The Significance of N-Substituted Polyamides

Polyamides are a cornerstone of polymer science, with applications ranging from textiles and engineering plastics to advanced biomedical materials. The properties of polyamides are largely dictated by the strong intermolecular hydrogen bonds formed between the amide linkages of adjacent polymer chains.[1][2] By introducing substituents on the nitrogen atom of the amide group, this hydrogen bonding network is disrupted, leading to significant changes in the polymer's characteristics. N-substituted polyamides often exhibit increased solubility in common organic solvents, lower melting points, and greater flexibility compared to their unsubstituted counterparts.[3][4]

N,N'-diethyl-1,6-diaminohexane is a commercially available diamine that serves as an excellent building block for creating such modified polyamides. The resulting polymers are expected to possess unique properties that could be advantageous in applications requiring solution processability, such as coatings, membranes, and matrices for drug delivery.

Mechanistic Insights into Polyamide Synthesis

The formation of polyamides occurs through a condensation polymerization reaction between a diamine and a dicarboxylic acid or its more reactive derivative, a diacyl chloride.[5]

Reaction with Diacyl Chlorides

The reaction between a diamine and a diacyl chloride is a rapid and generally irreversible process that forms an amide bond with the elimination of hydrogen chloride (HCl).[2][6]

n H₂(CH₂)₆NH₂ + n ClOC(CH₂)ₓCOCl → [-NH(CH₂)₆NHCO(CH₂)ₓCO-]n + 2n HCl

Due to the high reactivity of acyl chlorides, this reaction can be performed at low temperatures. The liberated HCl must be neutralized by a base to prevent the protonation of the unreacted amine groups, which would render them unreactive.

Considerations for N,N'-Diethyl-1,6-diaminohexane

The ethyl groups on the nitrogen atoms of N,N'-diethyl-1,6-diaminohexane introduce steric hindrance, which can reduce the reactivity of the amine groups compared to an unsubstituted diamine like 1,6-diaminohexane. This steric hindrance may necessitate slightly more forcing reaction conditions or longer reaction times to achieve high molecular weight polymers. Furthermore, the resulting tertiary amide bond will lack the hydrogen atom necessary for hydrogen bonding.

Experimental Protocols

This section details two robust methods for the synthesis of polyamides from N,N'-diethyl-1,6-diaminohexane: interfacial polymerization and solution polymerization. Adipoyl chloride (hexanedioyl dichloride) is used as a representative diacyl chloride, which would result in a polyamide analogous to Nylon 6,6.

Method 1: Interfacial Polymerization

Interfacial polymerization is a powerful technique where the polymerization reaction occurs at the interface between two immiscible liquids.[6][7] This method is particularly useful for rapid polymer synthesis at low temperatures.

Diagram of Interfacial Polymerization Workflow:

Caption: Workflow for Solution Polymerization.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| N,N'-Diethyl-1,6-diaminohexane | 13093-05-5 | 172.31 | 4.31 g |

| Adipoyl chloride | 111-50-2 | 183.03 | 4.58 g |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 5.06 g |

| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | 99.13 | 100 mL |

| Methanol | 67-56-1 | 32.04 | 500 mL |

Protocol:

-

Reaction Setup: Equip a 250 mL three-necked flask with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.

-

Prepare Diamine Solution: In the flask, dissolve 4.31 g (0.025 mol) of N,N'-diethyl-1,6-diaminohexane and 5.06 g (0.050 mol) of triethylamine (as an HCl scavenger) in 50 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Prepare Diacyl Chloride Solution: In a separate beaker, dissolve 4.58 g (0.025 mol) of adipoyl chloride in 50 mL of anhydrous NMP.

-

Addition of Diacyl Chloride: Transfer the adipoyl chloride solution to the dropping funnel and add it dropwise to the stirred diamine solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Polymerization: After the addition is complete, continue stirring at 0 °C for 2 hours. Then, allow the reaction mixture to warm to room temperature and stir for an additional 18 hours.

-

Precipitation and Isolation: Pour the viscous polymer solution into 500 mL of vigorously stirring methanol. The polyamide will precipitate as a solid.

-

Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with methanol and then with deionized water to remove triethylamine hydrochloride and any unreacted monomers.

-

Drying: Dry the purified polymer in a vacuum oven at 80 °C until a constant weight is achieved.

Characterization of the Synthesized Polyamide

Comprehensive characterization is crucial to understand the structure and properties of the newly synthesized polyamide.

Table of Characterization Techniques:

| Technique | Information Obtained |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of the amide bond formation (C=O stretch around 1630-1680 cm⁻¹), and the absence of N-H stretching bands (around 3300 cm⁻¹) which are present in unsubstituted polyamides. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Detailed structural elucidation of the polymer repeat unit. The integration of proton signals can confirm the stoichiometry of the monomers in the polymer chain. [1] |

| Gel Permeation Chromatography (GPC) | Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer. This is crucial for understanding the success of the polymerization. |

| Differential Scanning Calorimetry (DSC) | Measurement of the glass transition temperature (Tg) and the melting temperature (Tm), if any. The absence of a distinct melting point would indicate an amorphous polymer, which is expected due to the lack of hydrogen bonding. [4] |

| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the polymer by determining the decomposition temperature. |